Bracco 15000

Description

Bracco 15000 is a diagnostic imaging contrast agent developed by Bracco Imaging, a global leader in medical imaging solutions. Based on Bracco’s expertise, this compound is likely optimized for enhanced imaging precision, safety, and biocompatibility across modalities such as ultrasound, CT, or MRI.

Bracco’s R&D strategy emphasizes innovations in molecular stability, reduced nephrotoxicity, and tailored pharmacokinetics. For example, Isovue® leverages pH-dependent amide exchange rates for precise imaging, while SonoVue’s microbubble technology improves ultrasound resolution . This compound is presumed to integrate similar advancements, aligning with the company’s commitment to clinical efficacy and safety .

Properties

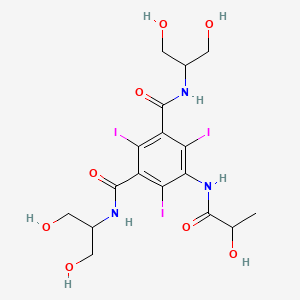

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZXYNRDCRIARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860751 | |

| Record name | Bracco 15000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60208-45-9 | |

| Record name | Bracco 15000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060208459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bracco 15000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bracco 15000 involves multiple steps, starting with the iodination of isophthalamide. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography to ensure it meets the required standards for research and medical applications.

Chemical Reactions Analysis

Types of Reactions

Bracco 15000 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic ring.

Substitution: Nucleophilic substitution reactions are common, where the hydroxypropyl and hydroxypropionamide groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce hydroxypropyl derivatives .

Scientific Research Applications

Bracco 15000 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays and as a contrast agent in imaging studies.

Medicine: Utilized in diagnostic imaging, particularly in radiology for enhancing the visibility of internal structures.

Industry: Applied in the development of new materials and in quality control processes

Mechanism of Action

The mechanism of action of Bracco 15000 involves its ability to enhance contrast in imaging studies. The triiodinated structure allows it to absorb X-rays effectively, making it useful in radiographic imaging. The compound interacts with biological tissues, providing a clear distinction between different structures based on their density and composition .

Comparison with Similar Compounds

Key Findings:

- SonoVue vs. Sonazoid: A 2020 study compared SonoVue and Sonazoid in liver lesion detection, showing Sonazoid’s superior Kupffer-phase imaging due to prolonged hepatic retention, while SonoVue excelled in real-time vascular imaging .

- Isovue® vs. ProHance® : Isovue® (iodinated) is preferred for CT angiography due to rapid renal clearance, whereas ProHance® (gadolinium) is safer for patients with renal impairment, as it avoids iodine-related nephrotoxicity .

- Microbubble Agents: Bracco’s SonoVue and GE’s Sonazoid differ in gas composition and stability. Sonazoid’s perfluorobutane provides longer imaging windows, but Bracco’s formulation is noted for fewer hypersensitivity incidents .

Clinical Efficacy and Market Position

- SonoVue: Dominates the European ultrasound contrast market, with sales growth driven by its use in hepatocellular carcinoma diagnosis .

- ProHance® : Holds a 22% share in the MRI contrast market, favored for its high thermodynamic stability and low risk of nephrogenic systemic fibrosis .

- Competitors: Bayer’s Gadavist (gadobutrol) and GE’s Visipaque (iodixanol) challenge Bracco in MRI and CT segments, respectively. However, Bracco’s R&D investments in nanoparticle-based agents (e.g., dual-selectin–targeted microbubbles for inflammation imaging) aim to address unmet needs in personalized diagnostics .

Research and Development Insights

Bracco’s innovations in contrast agents are supported by collaborations with academic institutions (e.g., Technische Universität München) and clinical trials evaluating novel applications, such as pH mapping in renal imaging using Isovue® . Their focus on molecular-targeted agents (e.g., dual-selectin microbubbles for inflammation assessment) highlights a shift toward precision medicine .

Biological Activity

Bracco 15000 is a complex iodinated contrast agent primarily used in medical imaging, particularly in magnetic resonance imaging (MRI) and computed tomography (CT) scans. Its unique molecular structure, characterized by the presence of iodine atoms, enhances its radiopacity, making it effective for visualizing vascular structures and organ tissues during diagnostic procedures. This article delves into the biological activity of this compound, exploring its pharmacological properties, interaction with biological systems, and potential therapeutic applications.

Chemical Composition and Properties

This compound has the molecular formula . The presence of iodine is critical for its function as a contrast agent, as it significantly increases the attenuation of X-rays and improves image quality in diagnostic imaging.

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| This compound | C17H22I3N3O8 | MRI and CT contrast agent | High radiopacity; low toxicity profile |

| Iohexol | C19H26I3N3O9 | MRI and CT contrast agent | Non-ionic; lower osmolality |

| Iopamidol | C17H22I3N3O8 | MRI and CT contrast agent | Iso-osmolar; reduced risk of adverse effects |

| Iodixanol | C19H24I3N3O9 | MRI and CT contrast agent | Iso-osmolar; less nephrotoxic |

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion within biological systems. Studies indicate that this compound interacts with various proteins and enzymes in the body, influencing its distribution and efficacy. Its low toxicity profile makes it a favorable option among iodinated contrast agents.

Interaction Studies

Research has focused on the compatibility of this compound with different biological systems. Interaction studies reveal that it may have synergistic effects when used with other pharmaceuticals during imaging procedures. For instance, studies have shown that co-administration with certain non-steroidal anti-inflammatory drugs (NSAIDs) can enhance the imaging quality without increasing adverse reactions.

Case Studies

- Clinical Efficacy in Imaging : A study involving patients undergoing CT scans demonstrated that this compound provided superior image clarity compared to traditional contrast agents. This was particularly evident in patients with complex vascular anatomy, where clear visualization was crucial for accurate diagnosis.

- Safety Profile : In a cohort study assessing the safety of this compound in patients with renal impairment, results indicated a low incidence of nephrotoxicity compared to other iodinated agents. The findings support its use in at-risk populations.

Therapeutic Applications

Beyond its primary use as a contrast agent, ongoing research is exploring potential therapeutic applications of this compound due to its unique biological properties. Preliminary studies suggest that it may play a role in enhancing drug delivery systems or act as a carrier for targeted therapies in oncology.

Q & A

Basic: How to design a robust experimental protocol for evaluating Bracco 15000 in preclinical imaging studies?

Methodological Answer:

- Objective Alignment : Define primary endpoints (e.g., contrast enhancement efficacy, biodistribution) and secondary endpoints (e.g., safety margins, cellular uptake kinetics) aligned with the compound’s mechanism of action .

- Sample Size : Use power analysis to determine cohort size, ensuring statistical significance. For example, preclinical studies often require n ≥ 8 per group to account for biological variability .

- Control Groups : Include positive controls (e.g., established contrast agents like MultiHance) and vehicle controls to isolate this compound-specific effects .

Basic: What methodologies ensure data validity when analyzing this compound’s pharmacokinetic properties in heterogeneous tissue models?

Methodological Answer:

- Quantitative Imaging : Use standardized MRI or CT protocols with fixed parameters (e.g., T1/T2 relaxation times, injection rates) to minimize inter-scanner variability .

- Data Normalization : Apply tissue-specific attenuation coefficients or region-of-interest (ROI) normalization to account for background noise .

- Blinded Analysis : Implement double-blinded readouts by independent radiologists to reduce interpretation bias .

Advanced: How to resolve contradictions in clinical trial data for this compound across multi-center studies?

Methodological Answer:

- Source Audit : Reconcile discrepancies by auditing site-specific protocols (e.g., injection timing, imaging sequences) and patient demographics (e.g., renal function thresholds) .

- Meta-Analysis : Pool data using random-effects models to account for heterogeneity, with subgroup analyses to identify confounding variables (e.g., comorbidities, scanner manufacturers) .

- Adjudication Panels : Establish independent endpoint committees to review discordant interpretations of imaging outcomes .

Advanced: What are key considerations for integrating this compound with emerging technologies like AI-driven diagnostic platforms?

Methodological Answer:

- Algorithm Training : Use diverse datasets annotated with this compound-enhanced images to train AI models, ensuring generalizability across demographics .

- Validation Frameworks : Apply FDA-cleared validation protocols (e.g., 510(k)) to test AI-Bracco 15000 synergies in detecting pathologies like gliomas .

- Ethical Safeguards : Address biases in training data and ensure transparency in AI decision-making pipelines .

Basic: How to optimize dosing regimens for this compound in pediatric versus adult populations?

Methodological Answer:

- Pharmacokinetic Modeling : Use allometric scaling to adjust doses based on body surface area or glomerular filtration rate (GFR) .

- Safety Thresholds : Conduct phase I trials with dose-escalation designs, monitoring adverse events (e.g., nephrogenic systemic fibrosis) .

- Age-Stratified Cohorts : Segment trials into pediatric (<18 years) and adult groups, with adaptive designs for dose refinement .

Advanced: What statistical approaches are recommended for analyzing this compound’s efficacy in longitudinal neurodegenerative studies?

Methodological Answer:

- Mixed-Effects Models : Account for repeated measures and missing data (e.g., patient dropouts) while assessing this compound’s impact on disease progression .

- Survival Analysis : Use Kaplan-Meier curves to evaluate time-to-progression outcomes in this compound-enhanced imaging cohorts .

- Multivariate Adjustments : Control for covariates like age, baseline lesion volume, and concurrent therapies .

Basic: How to design a reproducible in vitro assay for this compound’s cellular uptake efficiency?

Methodological Answer:

- Standardized Cell Lines : Use validated models (e.g., HEK293 or HepG2) with consistent passage numbers .

- Dose-Response Curves : Test concentrations spanning clinical relevance (e.g., 0.1–10 mM) using fluorescence-activated cell sorting (FACS) .

- Replication : Perform triplicate experiments with inter-day validation to confirm reproducibility .

Advanced: What strategies mitigate bias in this compound trials when comparing it to legacy contrast agents?

Methodological Answer:

- Cross-Over Designs : Randomize participants to receive this compound and comparator agents in alternating sequences, reducing intra-subject variability .

- Endpoint Masking : Blind radiologists to contrast agent identities during image analysis .

- Conflict-of-Interest Disclosures : Mandate transparency in funding sources and investigator affiliations to identify potential biases .

Basic: How to formulate a research question addressing this compound’s role in molecular imaging gaps?

Methodological Answer:

- Gap Identification : Review literature to pinpoint unmet needs (e.g., poor visualization of tumor margins) .

- Specificity : Frame questions like, “Does this compound improve sensitivity in detecting <1 cm hepatic metastases compared to gadoxetate?” .

- Feasibility Check : Ensure access to this compound, imaging infrastructure, and ethical approvals before finalizing the question .

Advanced: How to assess this compound’s long-term safety profile in immunocompromised cohorts?

Methodological Answer:

- Extended Follow-Up : Schedule 12–24 month post-administration screenings for delayed adverse events (e.g., allergic reactions, organ toxicity) .

- Biobanking : Collect serial blood/tissue samples for retrospective biomarker analysis (e.g., cytokine levels, renal function markers) .

- Registry Studies : Collaborate with international registries (e.g., ESOR) to aggregate safety data across populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.